molecular formula C10H16O8 B15171308 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid CAS No. 918827-57-3

5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid

Cat. No.: B15171308
CAS No.: 918827-57-3
M. Wt: 264.23 g/mol
InChI Key: RDQMREKYMOQHJP-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid is a complex organic compound with the molecular formula C12H20O8. It is characterized by its unique structure, which includes a dioxane ring and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of the corresponding dicarboxylic acid. The reaction typically involves the use of methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and aldehydes.

  • Substitution: Formation of esters and ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is used to study enzyme-substrate interactions and metabolic pathways. It can serve as a probe to investigate the activity of various enzymes.

Medicine: . Its derivatives may be used as drug candidates for the treatment of various diseases.

Industry: In the chemical industry, 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid is used in the production of polymers and other materials. Its unique properties make it suitable for use in advanced material synthesis.

Mechanism of Action

The mechanism by which 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 1,4-Dioxane-2,3-dicarboxylic acid: A closely related compound with similar structural features but lacking the methoxy groups.

  • Dimethyl 1,4-dioxane-2,3-dicarboxylate: Another ester derivative with a similar core structure.

Uniqueness: 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid is unique due to its specific arrangement of methoxy groups and methyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds.

Properties

CAS No.

918827-57-3

Molecular Formula

C10H16O8

Molecular Weight

264.23 g/mol

IUPAC Name

5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid

InChI

InChI=1S/C10H16O8/c1-9(15-3)10(2,16-4)18-6(8(13)14)5(17-9)7(11)12/h5-6H,1-4H3,(H,11,12)(H,13,14)

InChI Key

RDQMREKYMOQHJP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(C(O1)C(=O)O)C(=O)O)(C)OC)OC

Origin of Product

United States

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